molecular formula C17H21N3O3 B3009910 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-45-6

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

カタログ番号 B3009910
CAS番号: 1021210-45-6
分子量: 315.373
InChIキー: SSLXUKLUESGDQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .


Molecular Structure Analysis

The molecular structure of this compound involves benzyl groups that are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . The compound has a molecular weight of 259.31 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.31 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

科学的研究の応用

Delta Opioid Receptor-Selective Agonist

This compound has been identified as a novel chemotype for delta opioid receptor (DOR) selectivity. It exhibits low β-arrestin 2 recruitment efficacy and submicromolar potency in reducing cAMP production, which is crucial for pain management and neurological research .

Necroptosis Inhibition

Necroptosis is a form of programmed cell death involved in various diseases. The compound has shown promise as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is a key component in the necroptosis signaling pathway. This application is significant for therapeutic interventions in diseases where necroptosis plays a role .

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition

The compound serves as an efficacious pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). This is particularly relevant for the treatment of anemia, as it can help stabilize HIF, allowing for better adaptation to hypoxic conditions .

将来の方向性

The compound has been identified as a promising inhibitor of RIPK1, suggesting potential applications in the treatment of diseases related to necroptosis . Future research may focus on further characterizing its properties and exploring its therapeutic potential.

特性

IUPAC Name

8-benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLXUKLUESGDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。